molecular formula C32H62N6O7 B13782946 Octadecanoic acid, [[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester CAS No. 68413-84-3

Octadecanoic acid, [[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester

Cat. No.: B13782946
CAS No.: 68413-84-3
M. Wt: 642.9 g/mol
InChI Key: KQVFVDOZFFPYHG-UHFFFAOYSA-N
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Description

Octadecanoic acid, [4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-ylamino]methyl ester (CAS RN: 68413-84-3) is a synthetic compound characterized by a complex molecular architecture. Its structure combines a long-chain octadecanoic acid (stearic acid) backbone esterified to a methyl group, which is further functionalized with a triazine ring substituted with multiple methoxymethyl amino groups .

While physical properties like melting point and solubility remain unreported, the presence of polar triazine substituents and hydrophobic alkyl chains may confer amphiphilic behavior, influencing its reactivity and solubility in organic solvents.

Properties

CAS No.

68413-84-3

Molecular Formula

C32H62N6O7

Molecular Weight

642.9 g/mol

IUPAC Name

[[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]-(methoxymethyl)amino]methyl octadecanoate

InChI

InChI=1S/C32H62N6O7/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-29(39)45-28-38(27-44-6)32-34-30(36(23-40-2)24-41-3)33-31(35-32)37(25-42-4)26-43-5/h7-28H2,1-6H3

InChI Key

KQVFVDOZFFPYHG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCN(COC)C1=NC(=NC(=N1)N(COC)COC)N(COC)COC

Origin of Product

United States

Preparation Methods

Types of Reactions

Octadecanoic acid, [4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-ylamino]methyl ester undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxides.
  • Reduction: Reduction reactions can convert the ester group to an alcohol.
  • Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
  • Substitution: Substitution reactions often require the presence of a base or acid catalyst to proceed efficiently.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, oxides, and substituted triazine esters. These products have distinct properties and can be used in different applications.

Scientific Research Applications

Octadecanoic acid, [4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-ylamino]methyl ester has a wide range of applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
  • Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
  • Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
  • Industry: It is used in the production of specialty chemicals and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of Octadecanoic acid, [4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-ylamino]methyl ester involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, altering their activity. The methoxymethyl groups enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl stearate: A simpler ester of octadecanoic acid, used in biodiesel production.
  • Stearic acid: The parent fatty acid, widely used in cosmetics and food industries.
  • Triazine derivatives: Compounds with similar triazine rings but different substituents, used in herbicides and pharmaceuticals.

Uniqueness

Octadecanoic acid, [4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-ylamino]methyl ester is unique due to its combination of a long fatty acid chain and a highly substituted triazine ring. This structure imparts unique chemical and physical properties, making it suitable for specialized applications in various fields.

Synthesis of Amino Acid Methyl Ester Hydrochlorides

General Procedure

To prepare amino acid methyl ester hydrochlorides, an amino acid (0.1 mol) is taken in a round bottom flask. Freshly distilled chlorotrimethylsilane (0.2 mol) is added slowly and stirred with a magnetic stirrer. Then methanol (100 mL) is added and the resulting solution or suspension is stirred at room temperature. After the completion of the reaction (as monitored by TLC), the reaction mixture is concentrated on a rotary evaporator to give the product amino acid ester hydrochloride.

Chemical Reactions Analysis

Types of Reactions

Octadecanoic acid, [4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-ylamino]methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require the presence of a base or acid catalyst to proceed efficiently.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, oxides, and substituted triazine esters. These products have distinct properties and can be used in different applications.

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential use in drug delivery systems due to its amphiphilic nature. The presence of the triazine moiety allows for improved solubility and stability in various solvents, which is crucial for pharmaceutical formulations.

  • Case Study : Research indicates that derivatives of octadecanoic acid can enhance the bioavailability of poorly soluble drugs by forming stable emulsions or micelles. This property is particularly beneficial in formulating oral and parenteral medications.

Agricultural Uses

Octadecanoic acid derivatives have shown promise as agrochemicals. The compound's ability to interact with biological membranes can be exploited for developing pesticides and herbicides.

  • Case Study : A study on octadecanoic acid derivatives demonstrated significant acaricidal activity against Sarcoptes scabiei larvae. The modified esters exhibited median lethal concentrations (LC50) that suggest potential for use in agricultural pest control strategies .

Cosmetic Industry

Due to its emollient properties, octadecanoic acid is frequently used in cosmetic formulations. The ester form of the compound enhances skin absorption and provides a moisturizing effect.

  • Application Example : In lotions and creams, octadecanoic acid esters serve as thickening agents and improve the texture of formulations, making them more appealing to consumers.

Data Table: Applications Overview

Application AreaDescriptionExample Use Case
PharmaceuticalsDrug delivery systems enhancing solubility and stabilityFormulation of oral medications
AgricultureAcaricides and pesticides with enhanced membrane interactionControl of scabies mites
CosmeticsEmollients improving skin absorption and moistureLotions and creams

Mechanism of Action

The mechanism of action of Octadecanoic acid, [4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-ylamino]methyl ester involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, altering their activity. The methoxymethyl groups enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, a comparative analysis with structurally or functionally related esters and triazine derivatives is provided below:

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Melting Point Boiling Point Solubility Key Structural Features
Target Compound C27H50N6O8 ~642.7 (calculated) Not reported Not reported Likely polar solvents Triazine core, methoxymethyl amino groups, ester
Octadecanoic acid, methyl ester (stearic acid methyl ester) C19H38O2 298.5 39.1°C 443°C Ether, chloroform, alcohol, water Simple fatty acid ester
Octadecanoic acid, cyclohexyl ester C24H46O2 366.62 Not reported Not reported Not reported Cyclohexyl ester substituent
8-Oxo-octadecanoic acid, methyl ester C19H36O3 312.49 Not reported Not reported Not reported Oxo-group at C8 position
4,6-Dimethoxy-1,3,5-triazin-2-yl derivatives Varies Varies Varies Varies Dioxane, water Dimethoxy triazine core, amino acid functionalization

Key Observations:

  • The target compound’s molecular weight (~642.7) far exceeds that of simpler octadecanoate esters (e.g., methyl ester: 298.5) due to its triazine-based substituents.
  • Unlike the target compound, octadecanoic acid methyl ester is well-characterized, with a melting point of 39.1°C and solubility in both polar (water) and non-polar (ether) solvents .
  • The 8-oxo derivative introduces a ketone group, which may enhance reactivity in oxidation or conjugation reactions .

Regulatory and Industrial Relevance

  • Regulatory Status: The target compound is listed on Canada’s NDSL, restricting its domestic use without notification . In contrast, simpler esters like octadecanoic acid methyl ester are naturally occurring (e.g., in Cassia italica and Vitex negundo extracts ) and face fewer regulatory hurdles.
  • Synthetic Complexity : The target compound’s synthesis likely requires specialized protocols, akin to the multi-step triazine functionalization described in . This contrasts with the isolation of natural esters via straightforward extraction methods .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing octadecanoic acid derivatives containing triazine-based substituents?

  • Methodology : Multi-step synthesis involving esterification and nucleophilic substitution. For the triazine core, use 4,6-dichloro-1,3,5-triazin-2-amine as a precursor, followed by substitution with methoxymethylamine groups. Subsequent esterification with octadecanoic acid requires acid catalysis (e.g., H₂SO₄) and anhydrous solvents (toluene or dichloromethane) under controlled temperatures (45–60°C). Reaction progress should be monitored via thin-layer chromatography (TLC) or gas chromatography (GC) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm substituent positions on the triazine ring and ester linkage. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Purity assessment via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended, with ≥95% purity as a benchmark .

Q. What analytical techniques are suitable for characterizing thermal stability and phase transitions?

  • Methodology : Differential scanning calorimetry (DSC) to measure melting points and phase change enthalpies. Thermogravimetric analysis (TGA) determines decomposition temperatures. For octadecanoic acid derivatives, typical phase transitions occur near 341–342 K (melting) and 634 K (boiling), with phase change enthalpies of ~61 kJ/mol .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or membranes)?

  • Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) to assess binding affinities with proteins like fatty acid-binding receptors. Molecular dynamics (MD) simulations (GROMACS) can evaluate membrane permeability, leveraging the compound’s amphiphilic nature (hydrophobic octadecanoic chain vs. polar triazine-methoxymethyl groups) . Validate predictions with in vitro assays, such as surface plasmon resonance (SPR) for binding kinetics .

Q. What strategies resolve contradictions in experimental bioactivity data (e.g., anti-inflammatory vs. cytotoxic effects)?

  • Methodology : Dose-response studies (IC₅₀ determination) to differentiate therapeutic vs. toxic thresholds. Fractionate crude extracts via column chromatography (silica gel, gradient elution with hexane/EtOAc) to isolate active components. GC-MS or LC-MS/MS identifies co-eluting impurities (e.g., hexadecanoic acid esters) that may skew bioactivity results .

Q. How does the methoxymethyl-triazine substituent influence the compound’s physicochemical properties compared to simpler esters (e.g., methyl stearate)?

  • Methodology : Compare logP values (octanol-water partitioning) to assess hydrophobicity. The triazine-methoxymethyl group increases polarity, reducing logP by ~0.5–1.0 units relative to methyl stearate (logP = 9.3). Solubility in polar aprotic solvents (DMF, DMSO) is enhanced, while aqueous solubility remains negligible (<0.1 mg/mL) .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity for the triazine ring?

  • Methodology : Optimize reaction stoichiometry (1:3 molar ratio of triazine precursor to methoxymethylamine) to minimize byproducts. Use flow chemistry for precise temperature control during substitution steps. Post-synthesis purification via recrystallization (ethanol/water mixtures) or preparative HPLC ensures regiochemical fidelity .

Contradictions and Mitigation

  • Thermal Data Variability : Reported melting points for octadecanoic acid derivatives vary by ±2 K due to polymorphic forms. Mitigate by standardizing annealing protocols (slow cooling from melt) .
  • Bioactivity Inconsistencies : Discrepancies in anti-inflammatory activity (e.g., H-4 vs. H-5 fractions in Jatropha extracts) arise from ester hydrolysis in vivo. Stabilize the compound via microencapsulation (PLGA nanoparticles) to control release kinetics .

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